molecular formula C8H6N2 B1209661 2,6-Naphthyridine CAS No. 253-50-9

2,6-Naphthyridine

Cat. No.: B1209661
CAS No.: 253-50-9
M. Wt: 130.15 g/mol
InChI Key: SSNMISUJOQAFRR-UHFFFAOYSA-N
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Description

2,6-Naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines, which are characterized by a fused system of two pyridine rings.

Biochemical Analysis

Biochemical Properties

2,6-Naphthyridine plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit protein kinase CK2, a key enzyme involved in cell growth and survival . This interaction is significant as it can lead to the development of new therapeutic agents targeting cancer and other diseases. Additionally, this compound exhibits antimicrobial activity by interacting with bacterial enzymes, disrupting their normal function and inhibiting bacterial growth .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives can inhibit the growth of cancer cells by interfering with cell signaling pathways that promote cell proliferation . Moreover, this compound can modulate gene expression by binding to specific DNA sequences, thereby affecting the transcription of genes involved in cell cycle regulation and apoptosis . In terms of cellular metabolism, this compound has been shown to alter metabolic fluxes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and DNA, leading to changes in their activity and function. For instance, this compound derivatives inhibit protein kinase CK2 by binding to its active site, preventing the enzyme from phosphorylating its substrates . This inhibition can disrupt cell signaling pathways and induce apoptosis in cancer cells. Additionally, this compound can interact with DNA, altering gene expression by preventing the binding of transcription factors to their target sequences .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates . These temporal effects are important considerations for researchers studying the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic fluxes by altering the activity of key enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels, impacting cellular energy production and overall metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as organic cation transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to proteins that regulate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity, as they determine its availability and concentration at target sites.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects . For example, this compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within the cell .

Chemical Reactions Analysis

Types of Reactions: 2,6-Naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce naphthyridine hydrides .

Comparison with Similar Compounds

  • 1,5-Naphthyridine
  • 1,6-Naphthyridine
  • 1,7-Naphthyridine
  • 1,8-Naphthyridine
  • 2,7-Naphthyridine

Properties

IUPAC Name

2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNMISUJOQAFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179941
Record name 2,6-Naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-50-9
Record name 2,6-Naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Naphthyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Naphthyridine
Source EPA DSSTox
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Record name 2,6-Naphthyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-naphthyridine?

A1: this compound has a molecular formula of C8H6N2 and a molecular weight of 130.15 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: this compound can be characterized by UV spectroscopy, exhibiting characteristic absorption bands. Additionally, proton NMR spectroscopy reveals distinct chemical shifts and coupling patterns for the hydrogen atoms within the molecule. [, ]

Q3: What are the common starting materials for synthesizing this compound derivatives?

A3: this compound derivatives can be synthesized from various substrates, with pyridine derivatives being the most common. Other starting materials include triazines, pirolo and furopyrridines, quinolines, and acyclic compounds. [, ]

Q4: Can you describe a specific synthetic route to this compound?

A4: One method involves a multi-step process starting from 2-methylpyrazine. This includes condensation, elimination, amine addition to a double bond, amino group protection, cyclic addition/exclusion, and deprotection. []

Q5: Are there any regioselective approaches for functionalizing this compound?

A5: Yes, research has explored regioselective halogenation of this compound, enabling the synthesis of mono- and di-halogenated derivatives. These halogenated compounds serve as valuable intermediates for further functionalization. []

Q6: What are the known biological activities of this compound derivatives?

A6: 2,6-Naphthyridines exhibit a broad range of biological activities, including anticancer, antihypertensive, anti-depressant, and antimicrobial effects. [, ]

Q7: How do this compound derivatives interact with their biological targets?

A7: Some this compound derivatives act as ATP-competitive inhibitors of specific protein kinases, such as CK2 and PKD1. This interaction disrupts the phosphorylation activity of these kinases, ultimately impacting downstream signaling pathways. [, ]

Q8: Are there any this compound-based drugs in clinical trials?

A8: Yes, CX-4945, a 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid derivative, is the first-in-class CK2 inhibitor to reach clinical trials for cancer treatment. []

Q9: Have any 2,6-naphthyridines shown potential as FGFR4 inhibitors?

A9: Research identified compound 11, a this compound analogue, as a potent and selective FGFR4 inhibitor. This compound exhibited promising antitumor efficacy in hepatocellular carcinoma (HCC) models. []

Q10: How is computational chemistry used in the study of 2,6-naphthyridines?

A10: Computational methods, such as DFT calculations, have been employed to investigate the electronic properties of this compound derivatives. These calculations help predict molecular properties, such as HOMO-LUMO gaps, and guide the design of novel materials with tailored properties. []

Q11: What is the impact of structural modifications on the activity of this compound derivatives?

A11: Structure-activity relationship (SAR) studies reveal that even subtle changes to the this compound scaffold can significantly impact biological activity, potency, and selectivity. For example, introducing a fluoropyridine moiety can balance basicity and potency in BACE1 inhibitors. []

Q12: What material properties make this compound derivatives attractive for organic electronics?

A12: this compound derivatives possess electron-transporting properties, making them suitable candidates for organic light-emitting diodes (OLEDs). They can exhibit high glass transition temperatures (Tg) and electron mobility (μe), crucial for OLED performance. []

Q13: How does the linkage position on the polymer backbone affect the performance of this compound-based photovoltaic materials?

A13: Studies on dibenzo[c,h][2,6]-naphthyridine-5,11-(6H,12H)-dione (DBND)-based polymers revealed that the linkage position (meta- vs. para-) significantly influences molecular packing and ultimately the photovoltaic performance. []

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